molecular formula C10H9ClO B14778502 1-Chloro-2-ethoxy-4-ethynylbenzene

1-Chloro-2-ethoxy-4-ethynylbenzene

Cat. No.: B14778502
M. Wt: 180.63 g/mol
InChI Key: DWSQFNNQQJWHKB-UHFFFAOYSA-N
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Description

1-Chloro-2-ethoxy-4-ethynylbenzene is an organic compound that belongs to the class of substituted benzenes It is characterized by the presence of a chlorine atom, an ethoxy group, and an ethynyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-2-ethoxy-4-ethynylbenzene typically involves multi-step organic reactions. One common method is the electrophilic aromatic substitution, where the benzene ring undergoes substitution reactions to introduce the desired functional groups. For instance, starting with a chlorobenzene derivative, ethoxy and ethynyl groups can be introduced through reactions such as Friedel-Crafts acylation followed by reduction and subsequent substitution reactions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-2-ethoxy-4-ethynylbenzene can undergo various types of chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The ethynyl group can be reduced to form alkenes or alkanes.

    Substitution: The chlorine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) under basic conditions.

Major Products:

  • Oxidation of the ethynyl group can yield aldehydes or ketones.
  • Reduction can produce alkenes or alkanes.
  • Substitution reactions can result in various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

1-Chloro-2-ethoxy-4-ethynylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-Chloro-2-ethoxy-4-ethynylbenzene involves its interaction with molecular targets through its functional groups. The ethynyl group can participate in click chemistry reactions, forming stable triazole rings with azides. This property is exploited in bioconjugation and labeling studies. The chlorine and ethoxy groups can influence the compound’s reactivity and binding affinity to various biological targets .

Comparison with Similar Compounds

    1-Chloro-2-ethynylbenzene: Similar structure but lacks the ethoxy group.

    1-Chloro-4-ethynylbenzene: Similar structure but with the ethynyl group in a different position.

    1-Ethoxy-2-ethynylbenzene: Similar structure but lacks the chlorine atom

Uniqueness: 1-Chloro-2-ethoxy-4-ethynylbenzene is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both ethoxy and ethynyl groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research fields.

Properties

Molecular Formula

C10H9ClO

Molecular Weight

180.63 g/mol

IUPAC Name

1-chloro-2-ethoxy-4-ethynylbenzene

InChI

InChI=1S/C10H9ClO/c1-3-8-5-6-9(11)10(7-8)12-4-2/h1,5-7H,4H2,2H3

InChI Key

DWSQFNNQQJWHKB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C#C)Cl

Origin of Product

United States

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